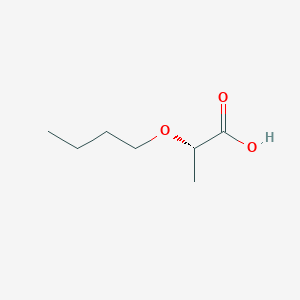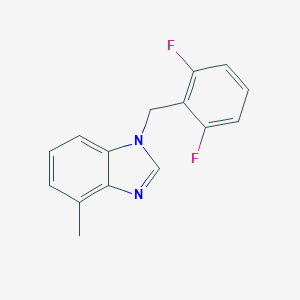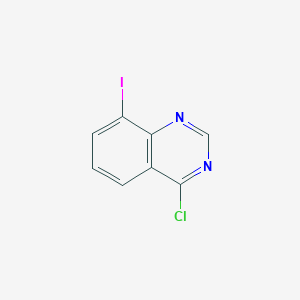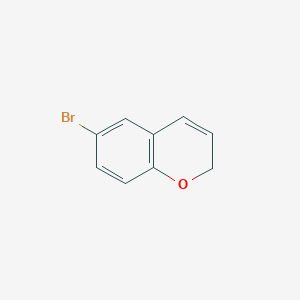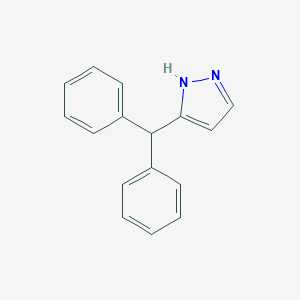
5-Benzhydryl-1H-Pyrazol
Übersicht
Beschreibung
“5-benzhydryl-1H-pyrazole” is a compound with the molecular formula C16H14N2 . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-benzhydryl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 234.296 Da and the monoisotopic mass is 234.115692 Da .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields . The reactions involving pyrazoles offer high selectivity and wide substrate scope .
Wissenschaftliche Forschungsanwendungen
Medizin
Pyrazolderivate weisen eine Vielzahl von biologischen Aktivitäten auf. Sie wurden als Antituberkulosemittel, antimikrobielle, Antimykotika, entzündungshemmende, Antikrebs- und Antidiabetika verwendet . Die spezifischen Aktivitäten dieser Verbindungen können je nach ihren strukturellen Variationen stark variieren .
Landwirtschaft
Im landwirtschaftlichen Sektor sind Pyrazolderivate in verschiedenen kleinen Molekülen vorhanden. Diese Moleküle weisen eine Vielzahl von Aktivitäten auf, die sie in diesem Bereich wertvoll machen .
Organische Synthese
Pyrazolderivate weisen faszinierende Anwendungen in der organischen Synthese auf. Sie können sowohl als lenkende als auch als umwandelnde Gruppe wirken . Dies macht sie zu wertvollen synthetischen Zwischenprodukten bei der Herstellung relevanter Chemikalien .
Materialwissenschaft
Aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit werden Pyrazolderivate auch im Bereich der Materialwissenschaften eingesetzt .
Industrielle Anwendungen
Pyrazolderivate werden in verschiedenen Industriezweigen eingesetzt. Ihre synthetischen, biologischen und photophysikalischen Eigenschaften machen sie für die Herstellung von industriell und pharmazeutisch wichtigen Chemikalien geeignet .
Forschung und Entwicklung
Die Synthese von Pyrazolderivaten ist ein wichtiger Bereich der organischen Chemie. Im Laufe der Jahre wurde eine große Anzahl von Synthesemethoden und synthetischen Analoga dokumentiert, was ihre große Bedeutung in Forschung und Anwendung unterstreicht .
Zukünftige Richtungen
Pyrazole-containing compounds, including “5-benzhydryl-1H-pyrazole”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Biochemische Analyse
Biochemical Properties
5-Benzhydryl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Benzhydryl-1H-pyrazole has been shown to interact with hydrazine-coupled pyrazole derivatives, exhibiting potent antileishmanial and antimalarial activities . These interactions are crucial for the compound’s pharmacological effects, as they modulate the activity of target enzymes and proteins involved in these diseases.
Cellular Effects
The effects of 5-Benzhydryl-1H-pyrazole on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Benzhydryl-1H-pyrazole has been observed to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, demonstrating its impact on cellular metabolism and gene expression . These effects are mediated through the compound’s interactions with specific cellular targets, leading to altered cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Benzhydryl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antileishmanial and antimalarial activities are attributed to its ability to inhibit key enzymes involved in the metabolic pathways of the pathogens . Additionally, molecular docking studies have shown that 5-Benzhydryl-1H-pyrazole interacts with the enzyme Lm-PTR1, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Benzhydryl-1H-pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its stability over time, with minimal degradation observed . Long-term exposure to 5-Benzhydryl-1H-pyrazole has been associated with sustained inhibition of target enzymes and prolonged antileishmanial and antimalarial effects .
Dosage Effects in Animal Models
The effects of 5-Benzhydryl-1H-pyrazole vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antileishmanial and antimalarial activities, with higher doses leading to increased efficacy . At high doses, 5-Benzhydryl-1H-pyrazole may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Benzhydryl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s antileishmanial and antimalarial activities are mediated through its effects on the metabolic flux and metabolite levels of the pathogens . By inhibiting key enzymes in these pathways, 5-Benzhydryl-1H-pyrazole disrupts the metabolic processes essential for the survival and proliferation of the pathogens .
Transport and Distribution
The transport and distribution of 5-Benzhydryl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate the localization and accumulation of 5-Benzhydryl-1H-pyrazole within cells, enhancing its efficacy .
Subcellular Localization
The subcellular localization of 5-Benzhydryl-1H-pyrazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interactions with target enzymes and proteins, ultimately influencing its biochemical and pharmacological effects .
Eigenschaften
IUPAC Name |
5-benzhydryl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENKFASEBTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384471 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143547-74-4 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


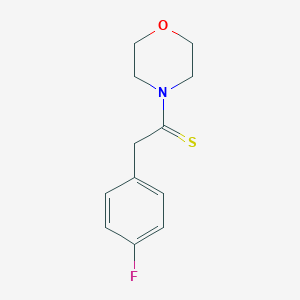
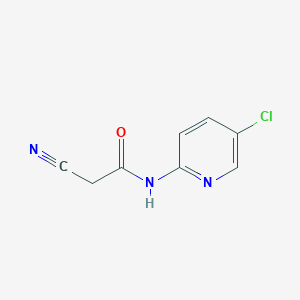

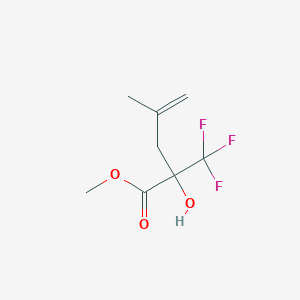
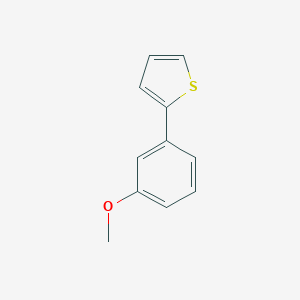
![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
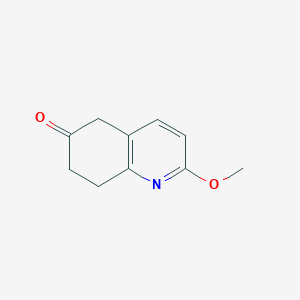
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
